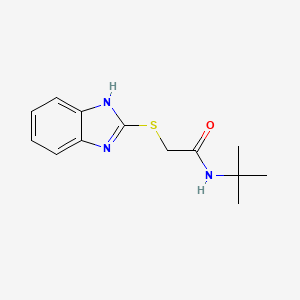

2-(1H-benzimidazol-2-ylthio)-N-(tert-butyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The asymmetric synthesis of novel benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylthio)-N-(tert-butyl)acetamide, has been explored through various synthetic routes. Krzysztof Z Łączkowski (2013) described the synthesis of novel (1H-benzo[d]imidazol-2-ylthio)- and (di-n-butylamino-2-ylthio)acetamides, highlighting the high yields and moderate enantiomeric excess achieved through specific reduction and reaction processes (Łączkowski, 2013).

Molecular Structure Analysis

The structure of benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylthio)-N-(tert-butyl)acetamide, has been elucidated using various spectroscopic techniques. Studies by J. Basta et al. (2017) have used elemental analysis, IR, and 1H NMR spectroscopy to confirm the structure of similar compounds, which helps in understanding the molecular framework and functional groups present in the molecule (Basta et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of benzimidazole derivatives have been investigated through various chemical reactions. For instance, Miyuki Tatsuta et al. (2005) have identified benzimidazole derivatives as a novel class of compounds with specific activities, which are attributed to their unique chemical structure and the presence of functional groups that can undergo diverse chemical reactions (Tatsuta et al., 2005).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including their solubility, melting point, and crystal structure, have been studied to better understand their behavior in different environments. M. Duran and M. Canbaz (2013) determined the acidity constants of similar acetamide derivatives via UV spectroscopic studies, providing insights into the compounds' acid-base behavior and solubility characteristics (Duran & Canbaz, 2013).

Chemical Properties Analysis

The chemical properties of 2-(1H-benzimidazol-2-ylthio)-N-(tert-butyl)acetamide, including reactivity, stability, and interaction with other molecules, have been a subject of research. The study of benzimidazole derivatives as antioxidants for base oil by J. Basta et al. (2017) illustrates the potential chemical interactions and stability of these compounds under various conditions (Basta et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

Some benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylthio)-N-(tert-butyl)acetamide, have been prepared and studied as antioxidants for base oil stock. These compounds demonstrated significant inhibition efficiency by improving the oxidation stability of the base oil, evidenced by changes in total acid number (TAN), viscosity, and infrared spectroscopy indicators (Basta et al., 2017).

Antimicrobial and Antifungal Applications

A novel series of benzimidazole derivatives has been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed excellent activity against a panel of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, and fungi like Aspergillus fumigatus and Candida albicans. The cytotoxic properties of these compounds were also investigated, revealing their potential as antimicrobial agents (Devi et al., 2022).

Antiviral and Anticancer Applications

Research on benzimidazole derivatives incorporating triazole moiety has shown promising results in vitro for antiviral activity against hepatitis C virus (HCV), highlighting the importance of substituent position on benzimidazole for inhibiting HCV. Although all synthesized compounds were inactive against hepatitis B virus (HBV), some showed significant activity against HCV, offering insights into the development of antiviral agents (Youssif et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-tert-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-13(2,3)16-11(17)8-18-12-14-9-6-4-5-7-10(9)15-12/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCACJJQGOLCEKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-tert-butylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)

![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)